molecular formula C30H32N4O4 B11280213 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide

5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide

Cat. No.: B11280213
M. Wt: 512.6 g/mol
InChI Key: OMKVSBCHKBREFY-UHFFFAOYSA-N
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Description

5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a phenylpentanamide moiety, which can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Isopropylphenyl Group: This step involves the reaction of the quinazolinone intermediate with 4-isopropylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Attachment of the Phenylpentanamide Moiety: The final step involves the acylation of the intermediate with phenylpentanoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Hydroxylated or ketone derivatives of the isopropyl group.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: The quinazolinone core is known for its biological activity, making this compound a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Materials Science: The compound’s unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the phenylpentanamide moiety may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one share the quinazolinone core and have similar biological activities.

    Phenylpentanamides: Compounds such as N-phenylpentanamide and N-(4-methoxyphenyl)pentanamide share the phenylpentanamide moiety and can be used for comparison in terms of chemical properties and reactivity.

Uniqueness

The unique combination of the quinazolinone core and the phenylpentanamide moiety in 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide provides it with distinct chemical and biological properties that are not found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C30H32N4O4

Molecular Weight

512.6 g/mol

IUPAC Name

5-[2,4-dioxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]quinazolin-3-yl]-N-phenylpentanamide

InChI

InChI=1S/C30H32N4O4/c1-21(2)22-15-17-24(18-16-22)32-28(36)20-34-26-13-7-6-12-25(26)29(37)33(30(34)38)19-9-8-14-27(35)31-23-10-4-3-5-11-23/h3-7,10-13,15-18,21H,8-9,14,19-20H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

OMKVSBCHKBREFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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